molecular formula C28H29NO4 B13657973 Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid

Cat. No.: B13657973
M. Wt: 443.5 g/mol
InChI Key: SHMUBGKBWYNCHP-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is formed through a series of reactions, including alkylation and cyclization.

    Introduction of Phenyl and Dimethyl Groups: The phenyl and dimethyl groups are introduced through specific substitution reactions, often involving Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl groups.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The compound is prone to substitution reactions, especially at the phenyl ring and the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid is widely used in peptide synthesis. The Fmoc group provides a stable protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine

In medicine, synthetic peptides containing this compound are used in drug development. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-2-amino-5-phenyl-L-pentanoic acid
  • Fmoc-2-amino-5-phenyl(2-methyl)-L-pentanoic acid
  • Fmoc-2-amino-5-phenyl(3,5-dimethyl)-L-pentanoic acid

Uniqueness

Fmoc-2-amino-5-phenyl(2,5-Dimethyl)-L-pentanoic acid is unique due to the presence of both phenyl and dimethyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in the synthesis of peptides with unique structural and functional characteristics.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-5-(2,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H29NO4/c1-18-14-15-19(2)20(16-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

SHMUBGKBWYNCHP-SANMLTNESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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